(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 880361-77-3
VCID: VC8146212
InChI: InChI=1S/C9H11N3/c1-7-2-3-9-11-8(4-10)6-12(9)5-7/h2-3,5-6H,4,10H2,1H3
SMILES: CC1=CN2C=C(N=C2C=C1)CN
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

CAS No.: 880361-77-3

Cat. No.: VC8146212

Molecular Formula: C9H11N3

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine - 880361-77-3

Specification

CAS No. 880361-77-3
Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
IUPAC Name (6-methylimidazo[1,2-a]pyridin-2-yl)methanamine
Standard InChI InChI=1S/C9H11N3/c1-7-2-3-9-11-8(4-10)6-12(9)5-7/h2-3,5-6H,4,10H2,1H3
Standard InChI Key AXPYEDCFAFVWAD-UHFFFAOYSA-N
SMILES CC1=CN2C=C(N=C2C=C1)CN
Canonical SMILES CC1=CN2C=C(N=C2C=C1)CN

Introduction

Chemical Structure and Identification

Core Structure and Substituents

The compound features an imidazo[1,2-a]pyridine core, a bicyclic system comprising a fused pyridine and imidazole ring. Key substituents include:

  • A methyl group at the 6-position of the pyridine ring.

  • A methanamine group (-CH₂NH₂) at the 2-position of the imidazole ring .

Spectroscopic and Computational Identifiers

  • SMILES: CC1=CN2C=C(N=C2C=C1)CN .

  • InChI Key: AXPYEDCFAFVWAD-UHFFFAOYSA-N .

  • CAS Registry: 880361-77-3 .

Synthesis and Functionalization

Synthetic Pathways

Synthesis typically involves functionalization of the imidazo[1,2-a]pyridine scaffold. Key methods include:

  • Knoevenagel Condensation: Used to introduce α,β-unsaturated carbonyl groups into the heterocycle .

  • Suzuki-Miyaura Cross-Coupling: Facilitates the introduction of aryl or heteroaryl groups at specific positions .

  • Reductive Amination: Employed to install the methanamine moiety.

For example, intermediate aldehydes derived from 5-substituted-2-aminopyridines undergo condensation with phosphonocarboxylates to yield target structures .

Derivatives and Salts

  • Dihydrochloride Salt: (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride (CAS 1284226-68-1) has a molecular weight of 234.13 g/mol and enhanced solubility in polar solvents .

  • N-Methyl Analogues: Substitution of the amine with methyl groups alters pharmacokinetic properties .

Physicochemical Properties

PropertyValueSource
Molecular Weight161.20 g/mol
XLogP31.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds1
Melting Point134–139°C
Density1.07 g/cm³
SolubilitySlight in chloroform/methanol

Biological Activities and Applications

Inhibition of Rab Geranylgeranyl Transferase (RGGT)

6-Substituted imidazo[1,2-a]pyridines, including this compound, disrupt Rab11A prenylation in HeLa cells (IC₅₀: 50–100 μM) . The C6 methyl group enhances selectivity for RGGT over related enzymes like farnesyltransferase .

PI3Kα Inhibition in Cancer Therapy

Derivatives such as 13k (a quinazoline-linked analog) exhibit potent PI3Kα inhibition (IC₅₀: 1.94 nM) and antiproliferative effects in HCC827 lung cancer cells (IC₅₀: 0.09 μM) . Mechanistically, these compounds induce G2/M cell cycle arrest and apoptosis via downregulation of cyclin B1 and activation of caspase-9 .

Cytotoxicity Profiles

  • HeLa Cells: IC₅₀ values range from 25–735 μM, depending on substituents .

  • Selectivity: Minimal effects on Ras or Rap1A/B prenylation confirm RGGT-specific activity .

Comparative Analysis with Analogues

CompoundMolecular WeightKey FeatureBiological Activity
(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine161.20 g/molFree baseRGGT inhibition
Dihydrochloride salt234.13 g/molEnhanced solubilityResearch chemical
N,N-Dimethyl derivative279.38 g/molMethylated amineReduced cytotoxicity

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